molecular formula C9H12N2O B1275964 2-amino-N,N-dimethylbenzamide CAS No. 6526-66-5

2-amino-N,N-dimethylbenzamide

Cat. No. B1275964
CAS RN: 6526-66-5
M. Wt: 164.2 g/mol
InChI Key: DPXIIVXPZPOINE-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylbenzamide is a chemical compound that has been the subject of various synthesis methods and applications in organic chemistry. The compound is characterized by the presence of an amino group and two methyl groups attached to a benzamide moiety. It serves as an intermediate in the synthesis of more complex organic molecules and has potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of derivatives of 2-amino-N,N-dimethylbenzamide has been reported using different approaches. One method involves the use of thionyl chloride as a safer alternative to phosgene for the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, which was obtained in good yield. Factors such as the choice of methylamine, reaction temperature, solvent, and different pyridine derivatives were investigated to optimize the reaction conditions . Another synthesis route for a chlorinated derivative, 2-amino-5-chloro-N,3-dimethylbenzamide, starts from 7-methylisatin and involves chlorination, oxidation, and ammonolysis steps. The process conditions, including reaction temperature and reagent ratios, were optimized to achieve a high overall yield and purity .

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly characterized using various spectroscopic methods. For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized and its structure was determined by 1H NMR, 13C NMR, IR, GC-MS, and confirmed by X-ray analysis. The presence of an N,O-bidentate directing group in the molecule is of particular interest for its potential use in metal-catalyzed C–H bond functionalization reactions .

Chemical Reactions Analysis

The reactivity of benzamide derivatives under different conditions has been explored. For example, the synthesis of a model peptide derivative was achieved by reacting a benzamide derivative with glycinediethylamide at elevated temperatures. The choice of solvent and reaction temperature influenced the formation of D-epimers, which could be separated by high-performance liquid chromatography. This study demonstrates the utility of benzamide derivatives in peptide coupling reactions at high temperatures, which can be advantageous when dealing with poorly soluble amino components .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-amino-N,N-dimethylbenzamide are not detailed in the provided papers, the general properties of benzamide derivatives can be inferred. These compounds typically exhibit solid-state properties and have distinct melting points. Their solubility in organic solvents and reactivity towards various reagents are crucial for their application in organic synthesis. The spectroscopic characterization provides insights into their molecular structures, which is essential for understanding their chemical behavior and potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : 2-Amino-N,N-dimethylbenzamide has been synthesized through various chemical processes. For instance, Zhang Zho (2014) synthesized 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, achieving a high purity of 99.6% (Zhang Zho, 2014). Similarly, Lin Xue (2013) reported an improved synthesis method for 2-amino-5-cyano-N,3-dimethylbenzamide, utilizing thionyl chloride instead of phosgene (Lin Xue, 2013).

  • Chemical Properties and Interactions : Grützmacher and Caltapanides (1998) studied the proton affinity of 2,6-dimethylbenzamide and its N,N-dimethyl derivatives, providing insights into the chemical behavior of these compounds (Grützmacher & Caltapanides, 1998).

Application in Imaging and Diagnostics

  • Imaging Agents : Shiue, Fang, and Shiue (2003) synthesized N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a serotonin transporter imaging agent, demonstrating the potential of N,N-dimethylbenzamide derivatives in medical imaging (Shiue et al., 2003).
  • Alzheimer's Disease Research : Shoghi-Jadid et al. (2002) used a derivative of N,N-dimethylbenzamide for positron emission tomography in Alzheimer's disease patients, highlighting its application in neurodegenerative disease research (Shoghi-Jadid et al., 2002).

Molecular and Biological Studies

  • Proteomic Analysis : Shan et al. (2014) conducted a proteomic analysis identifying targets and pathways of a 2-aminobenzamide HDAC inhibitor in Friedreich’s Ataxia, illustrating the biological applications of similar compounds (Shan et al., 2014).
  • Hydration and Solvent Interactions : Kobayashi and Matsushita (1990) studied the hydration of N,N-dimethylbenzamide in various solvents, providing insights into its molecular interactions (Kobayashi & Matsushita, 1990).

Chemical Reactions and Mechanistic Studies

  • Catalysis Research : Lampland et al. (2015) reported on the magnesium-catalyzed reduction of tertiary and secondary amides, including N,N-dimethylbenzamide, to amines, showcasing its role in catalysis studies (Lampland et al., 2015).
  • NMR Studies : Jackman, Kavanagh, and Haddon (1969) conducted NMR studies on substituted N,N-dimethylbenzamides, aiding in understanding the molecular dynamics of these compounds (Jackman et al., 1969).

Safety And Hazards

2-amino-N,N-dimethylbenzamide is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

properties

IUPAC Name

2-amino-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXIIVXPZPOINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406493
Record name 2-amino-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N,N-dimethylbenzamide

CAS RN

6526-66-5
Record name 2-Amino-N,N-dimethylbenzamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N,N-dimethylbenzamide
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Record name 2-AMINO-N,N-DIMETHYLBENZAMIDE
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Synthesis routes and methods I

Procedure details

Palladium on charcoal (0.54 g, 10% Pd by weight) was added to a solution of 2.1 g N,N-dimethyl-2-nitrobenzamide in 150 mL methanol. The resulting suspension was hydrogenated at room temperature at atmospheric pressure for three hours. After filtration of the catalyst, the solvent was removed in vacuo affording N,N-dimethyl-2-aminobenzamide (1.8 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-aminobenzoic acid (1.0 g, 7.3 mmol) in thionyl chloride (20 mL) was refluxed for 3 hours. Excess of thionyl chloride was removed. And the residue was treated with toluene (3×10 mL) to remove the excess thionyl chloride. To the crude product obtained was added THF (20 mL) and the resulting solution was cooled to 0° C. Diethyl amine (3.78 mL, 36 mmol) was added and the resulting solution was stirred for 2 hrs at room temperature. The solvent was removed under reduced pressure and residue was taken into dichloromethane (20 mL), washed with saturated sodium bicarbonate solution (3×20 mL), water (20 mL), dried over sodium sulfate and concentrated to provide the desired product as brown oil. This crude product was used in Step 2 without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.78 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of N,N-dimethyl-2-nitrobenzamide (4.76 g, 24.5 mmol) and 10% palladium on carbon (470 mg) in 100 mL of ethanol was stirred under hydrogen at atmospheric pressure for approximately 12 hours. The mixture was filtered and concentrated to dryness to give 2-amino-N,N-dimethylbenzamide (4 g, 24.2 mmol), m.p. 53°-54° C.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
470 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
7
Citations
JP Aguer, C Richard - Pesticide science, 1996 - Wiley Online Library
When neutral solutions containing the herbicide 3‐phenyl‐1,1‐dimethylurea (fenuron) and a humic acid are irradiated at 365 nm, 3‐(4‐hydroxyphenyl)‐1,1‐dimethylurea and three …
Number of citations: 53 onlinelibrary.wiley.com
H Hikawa, T Nakayama, M Takahashi… - Advanced Synthesis …, 2021 - Wiley Online Library
We demonstrate the direct use of benzylic alcohols for a multicomponent reaction of readily available isatoic anhydrides with amines in water, which is a synthetic route for the direct …
Number of citations: 6 onlinelibrary.wiley.com
C Richard, S Bengana - Chemosphere, 1996 - Elsevier
The photocatalytic transformation 0f the herbicide 1,1-dimethyl-3-phenylurea 0n aqueous TiO 2 and ZnO suspensions was investigated at several pH. In neutral TiO 2 and ZnO …
Number of citations: 65 www.sciencedirect.com
Z Li, M Guo, M Cao, T Zhao, M Li, X Zhai - Bioorganic & Medicinal …, 2021 - Elsevier
To address drug resistance caused by ALK kinase mutations, a series of novel 2,4-diarylaminopyrimidine (DAAP) analogues were designed by incorporating 1H-benzo[d]imidazol motif …
Number of citations: 4 www.sciencedirect.com
S Polina, VPRK Putta, R Gujjarappa… - Advanced Synthesis …, 2021 - Wiley Online Library
AP(III)‐mediated entry towards construction of C−N/C−S bond has been devised. The developed heterocyclization method was exercised for the synthesis of a diverse range of N,S‐…
Number of citations: 6 onlinelibrary.wiley.com
C Salice, BG Orrick, E Fite
Number of citations: 0
MC Edelahi - 2004 - theses.hal.science
Les procédés dits d'oxydation avancés (POA) permettent la dégradation totale (minéralisation) en milieu aqueux des molécules organiques toxiques pour l'homme et pour l'…
Number of citations: 23 theses.hal.science

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